Manganese dipropionate

説明

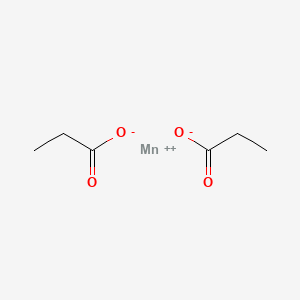

Manganese dipropionate, with the chemical formula C₆H₁₀MnO₄ (molecular weight: 201.08 g/mol), is a manganese(II) salt of propionic acid . It is identified by CAS number 21129-18-0 and EINECS 244-229-6. Structurally, it consists of a divalent manganese ion coordinated with two propionate anions (CH₃CH₂COO⁻). This compound’s reactivity and solubility in aqueous or organic solvents likely stem from its ionic character, similar to other transition metal carboxylates.

特性

CAS番号 |

21129-18-0 |

|---|---|

分子式 |

C6H10MnO4 |

分子量 |

201.08 g/mol |

IUPAC名 |

manganese(2+);propanoate |

InChI |

InChI=1S/2C3H6O2.Mn/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 |

InChIキー |

ZGIHUCQOMWIMKH-UHFFFAOYSA-L |

正規SMILES |

CCC(=O)[O-].CCC(=O)[O-].[Mn+2] |

製品の起源 |

United States |

科学的研究の応用

Drug Synthesis

Manganese dipropionate is increasingly recognized for its role as a catalyst in the synthesis of pharmaceutical compounds. Research conducted at Rice University highlighted its efficacy in synthesizing fluoroketones, which are crucial building blocks in drug design. The study demonstrated that manganese-based catalysts outperform traditional silver and cerium catalysts, yielding higher product quantities with lower catalyst amounts. This efficiency is attributed to manganese's ability to be reoxidized easily, allowing for repeated use without significant loss of effectiveness.

Case Study: Fluoroketone Synthesis

- Research Team : Julian West and Yen-Chu Lu

- Institution : Rice University

- Findings :

Medical Imaging

This compound has been explored as a contrast agent in magnetic resonance imaging (MRI). Manganese-based nanoparticles have shown promise as alternatives to gadolinium-based agents, which are associated with nephrogenic systemic fibrosis. Manganese nanoparticles can be engineered to enhance MRI sensitivity and provide dual functionalities for both imaging and therapeutic applications.

Case Study: MRI Contrast Agents

- Research Findings :

- Manganese nanoparticles demonstrated high relaxivity comparable to gadolinium.

- These nanoparticles can be functionalized for targeted delivery of therapeutic agents alongside imaging capabilities.

- Studies indicate that manganese-based agents improve detection rates for certain lesions, such as pancreatic lesions.

Environmental Remediation

In environmental science, this compound plays a role in the passive treatment of acid mine drainage (AMD). Research has shown that manganese oxides can effectively remove manganese ions from contaminated water sources through biological oxidation processes. This method not only reduces manganese levels but also helps in the removal of trace metals like zinc and nickel.

Case Study: Passive Treatment Systems

- Study Location : Western Pennsylvania

- Findings :

Data Table: Summary of Applications

Q & A

Basic Research Questions

Q. What are the established laboratory protocols for synthesizing high-purity Manganese dipropionate?

- Methodological Answer: Synthesis typically involves reacting manganese carbonate or oxide with propionic acid under controlled reflux conditions. Key parameters include stoichiometric ratios (e.g., 1:2 Mn:propionic acid), temperature (80–100°C), and reaction duration (6–8 hrs). Post-synthesis, crystallization or solvent evaporation is used for purification. Validate purity via elemental analysis (e.g., ICP-OES) and Fourier-transform infrared spectroscopy (FTIR) to confirm ligand coordination .

- Data Note: Impurity thresholds should align with pharmacopeial standards (e.g., USP/EP limits for analogous dipropionates like Beclomethasone, where total impurities ≤2.0% ).

Q. Which analytical techniques are optimal for characterizing this compound’s structural and thermal properties?

- Methodological Answer:

- Structural Analysis : Use X-ray diffraction (XRD) for crystallinity assessment and FTIR for functional group identification (e.g., propionate C=O stretching at 1700–1750 cm⁻¹).

- Thermal Stability : Thermogravimetric analysis (TGA) under inert gas (N₂) at 10°C/min heating rate to determine decomposition thresholds.

- Purity Validation : High-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm), adapting parameters from USP monographs for dipropionate esters .

Advanced Research Questions

Q. How can researchers address discrepancies in reported catalytic activity of this compound across experimental conditions?

- Methodological Answer: Contradictions often arise from variations in particle size, solvent polarity, or oxidation states. To resolve:

Controlled Replication : Standardize synthesis protocols (e.g., solvent-free vs. aqueous synthesis) and characterize batch-to-batch consistency using XRD and BET surface area analysis.

Multivariate Analysis : Apply response surface methodology (RSM) to isolate factors (e.g., pH, temperature) influencing catalytic efficiency in oxidation reactions.

Spectroscopic Validation : Use X-ray photoelectron spectroscopy (XPS) to confirm Mn oxidation states (e.g., Mn²⁺ vs. Mn³⁺) across studies .

- Case Study: In nanoparticle synthesis, pre-expansion temperature and co-solvent ratios significantly alter particle size and reactivity, as demonstrated in analogous RESS-SC processes .

Q. What experimental designs optimize particle size reduction in this compound nanoparticles for enhanced bioavailability?

- Methodological Answer:

- Factorial Design : Use a 2³ full factorial design to evaluate extraction pressure (100–200 bar), pre-expansion temperature (40–80°C), and co-solvent fraction (5–15% ethanol).

- Process Optimization : Rapid Expansion of Supercritical Solutions (RESS-SC) reduces particle size from micron-scale (≈9 μm) to nanoscale (<100 nm), as validated in Beclomethasone studies .

- Characterization : Dynamic light scattering (DLS) and scanning electron microscopy (SEM) for size distribution analysis.

Q. How should researchers validate the reproducibility of this compound’s antimicrobial efficacy in interdisciplinary studies?

- Methodological Answer:

- Standardized Assays : Conduct minimum inhibitory concentration (MIC) tests using CLSI guidelines against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cross-Lab Validation : Share synthesis protocols and raw data via repositories (e.g., Zenodo) to enable replication. Use κ statistics to assess inter-laboratory agreement in MIC results .

- Data Conflict Example: Discrepancies in MIC values may arise from differences in microbial strain viability or culture media composition.

Q. Methodological Best Practices

Q. What statistical approaches ensure robustness in analyzing this compound’s electrochemical performance data?

- Guidance:

- Outlier Management : Apply Grubbs’ test (α = 0.05) to exclude anomalous cyclic voltammetry (CV) measurements.

- Precision Reporting : Express means ± SEM with ≤3 significant figures, per instrumentation precision (e.g., potentiostat accuracy ±1 mV) .

- Significance Testing : Use ANOVA for multi-group comparisons (e.g., catalytic activity across doping levels) with post-hoc Tukey tests.

Q. How can researchers design synthesis protocols to meet “synthesis-ready” standards for open science initiatives?

- Recommendations:

- Metadata Documentation : Share step-by-step synthesis videos, raw spectral data, and instrument calibration logs in supplementary materials.

- FAIR Compliance : Use persistent identifiers (DOIs) for datasets and cite public repositories (e.g., PubChem for compound ID 16219043).

- Collaborative Validation : Partner with independent labs for blind replication studies, as emphasized in synthesis-ready guidelines .

類似化合物との比較

Research Insights and Industrial Relevance

- Catalytic Applications : Manganese compounds, including dipropionate, are effective in decomposition reactions (e.g., KClO₃) due to manganese’s redox flexibility .

- Environmental Behavior : Manganese speciation in sediments (e.g., carbonates, sulfides) contrasts with its synthetic dipropionate form, emphasizing ligand-dependent environmental fate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。